5-Fluoro-3-hydroxy-2-nitrobenzoic acid
Description
Significance of Fluoro-, Hydroxy-, and Nitro-Substituted Aromatic Systems in Organic Synthesis
The presence of fluoro, hydroxy, and nitro groups on an aromatic system imparts unique reactivity and functionality to the molecule.
Fluoro Group: The introduction of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a molecule, a property highly sought after in medicinal chemistry. cymitquimica.comchemicalbook.comchemicalbook.com Its high electronegativity can also influence the acidity of nearby functional groups and modulate the electronic environment of the aromatic ring. chemicalbook.com
Hydroxy Group: The hydroxyl group is a versatile functional group that can act as a hydrogen bond donor and acceptor, influencing the solubility and binding affinity of the molecule to biological targets. It is also a key precursor for the synthesis of esters and ethers.
Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. cymitquimica.com This property is extensively utilized in organic synthesis to direct the course of reactions. It is also a common feature in various pharmaceuticals and dyes. chemimpex.combldpharm.comrsc.orgmatrixscientific.com
Historical Context of Benzoic Acid Derivatives in Chemical Sciences
Benzoic acid, the parent compound, has been known for centuries, initially isolated from gum benzoin. Its derivatives came into prominence in the 19th and 20th centuries with the rise of synthetic organic chemistry. Early research focused on understanding their acidic properties and reactivity. Over time, the development of new synthetic methodologies has allowed for the preparation of a vast library of substituted benzoic acids, each with its unique characteristics and applications, ranging from food preservatives to active pharmaceutical ingredients.
Overview of Research Trajectories for Multifunctional Benzoic Acid Analogs
Current research on multifunctional benzoic acid analogs is directed towards several key areas. In medicinal chemistry, there is a strong focus on designing molecules with improved therapeutic indices by incorporating various functional groups that can interact with multiple biological targets or enhance pharmacokinetic properties. In materials science, substituted benzoic acids are being explored as building blocks for polymers, liquid crystals, and other functional materials. The precise arrangement of different substituents on the benzoic acid scaffold allows for the fine-tuning of the material's properties.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(9(13)14)5(10)2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNLFIKMCRDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282554 | |
| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007113-05-4 | |
| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007113-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Behavior
The reactivity of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid is governed by the interplay of its four functional groups. The aromatic ring is expected to be relatively electron-deficient due to the strong electron-withdrawing effects of the nitro and fluoro groups, as well as the carboxylic acid group. This would make the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group. The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The hydroxyl group can also be derivatized, for example, through etherification.
Potential Research Applications
Role as a Synthetic Intermediate
This compound can serve as a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, making it a versatile starting material for the preparation of novel organic compounds.
Applications in Medicinal Chemistry
The structural motifs present in this compound are found in many biologically active compounds. The fluorine atom can enhance metabolic stability and cell permeability, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding with biological targets. The nitro group can also be a key feature for certain biological activities or can be reduced to an amino group, opening up further avenues for derivatization. Therefore, this compound could be a valuable scaffold for the development of new therapeutic agents. cymitquimica.comchemicalbook.comchemicalbook.com
Utility in Materials Science
Substituted benzoic acids are known to be useful in the design of functional materials. The ability of the carboxylic acid and hydroxyl groups to form strong hydrogen bonds could lead to the formation of self-assembled structures with interesting properties. The high polarity and potential for charge-transfer interactions due to the nitro group could also be exploited in the development of new electronic materials.
Conclusion
5-Fluoro-3-hydroxy-2-nitrobenzoic acid is a chemical compound with a unique and promising molecular architecture. While specific experimental data is currently limited in the public domain, theoretical analysis based on the known properties of its constituent functional groups suggests its potential as a versatile tool in organic synthesis, medicinal chemistry, and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore and unlock its potential applications.
Applications of 5 Fluoro 3 Hydroxy 2 Nitrobenzoic Acid in Advanced Organic Synthesis
Role as a Versatile Intermediate in the Synthesis of Pharmaceutical Precursors
Research has demonstrated the utility of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid as a crucial intermediate in the multi-step synthesis of pharmacologically active compounds. Its structural features are leveraged to construct more complex molecular architectures. A notable application is in the preparation of precursors for 2-aminobenzoxazole carboxamides, which have been investigated as 5-HT3 modulators. nih.govgoogle.com
The reaction parameters for this esterification are well-defined, as shown in the table below.
| Parameter | Value |
| Starting Material | Crude this compound |
| Reagents | Methanol (CH₃OH), Thionyl chloride (SOCl₂) |
| Temperature | Initial cooling to 0°C, followed by reflux |
| Reaction Time | 17 hours at reflux |
| This table details the conditions for the esterification of this compound in the synthesis of a pharmaceutical intermediate. nih.govgoogle.com |
Building Block for the Construction of Heterocyclic Systems
The chemical structure of this compound makes it an adept building block for the synthesis of heterocyclic compounds. The presence and positioning of the nitro, hydroxyl, and carboxyl groups on the benzene (B151609) ring allow for the formation of fused ring systems, which are common scaffolds in medicinal chemistry.
Specifically, this benzoic acid derivative is employed in the synthesis of 2-aminobenzoxazole compounds. nih.govgoogle.com Benzoxazoles are an important class of heterocyclic systems known for a wide range of biological activities. The synthetic pathway utilizing this compound ultimately leads to the formation of this heterocyclic core, highlighting its role as a foundational component in constructing these complex structures. nih.govgoogle.com
Utilization in the Preparation of Agrochemical and Dyestuff Intermediates
There is no specific information available in the provided search results regarding the utilization of this compound in the preparation of agrochemical or dyestuff intermediates.
Development of Novel Synthetic Pathways Employing this Benzoic Acid Derivative
There is no specific information available in the provided search results regarding the development of novel synthetic pathways that specifically employ this compound as a central focus for methodological innovation.
Mechanistic Investigations of Biological Activity of 5 Fluoro 3 Hydroxy 2 Nitrobenzoic Acid and Its Derivatives
Studies on Enzyme Inhibition Mechanisms and Kinetics
To understand the potential therapeutic effects of 5-fluoro-3-hydroxy-2-nitrobenzoic acid, a thorough investigation into its ability to inhibit specific enzymes would be a critical first step. Research in this area would involve:
Screening against a panel of enzymes: The compound would be tested against a diverse range of enzymes to identify any inhibitory activity.
Determination of inhibition constants (Ki) and IC50 values: For any identified enzyme targets, kinetic studies would be performed to quantify the potency of the inhibition.
Elucidation of the mechanism of inhibition: Further kinetic experiments would be necessary to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Exploration of Potential Molecular Targets and Binding Interactions
Identifying the specific molecular targets of this compound is fundamental to understanding its biological effects. This would involve a combination of computational and experimental approaches:
Molecular docking studies: In silico methods could predict the binding affinity and mode of interaction of the compound with the active sites of various proteins.
Biophysical binding assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence spectroscopy would be employed to experimentally validate and quantify the binding to potential protein targets.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Should this compound exhibit any biological activity, structure-activity relationship (SAR) studies would be crucial for optimizing its potency and selectivity. This would entail the synthesis and biological evaluation of a series of derivatives with systematic modifications to the core structure, such as:
Alteration of the position and nature of the substituents on the benzene (B151609) ring.
Modification of the carboxylic acid group to esters, amides, or other bioisosteres.
Table 2: Illustrative SAR Data for Derivatives of this compound
| Compound/Derivative | Modification | Biological Activity (e.g., IC50 in µM) |
| This compound | Parent Compound | Data Not Available |
| Derivative 1 | Esterification of carboxylic acid | Data Not Available |
| Derivative 2 | Removal of fluoro group | Data Not Available |
| Derivative 3 | Alteration of nitro group position | Data Not Available |
In vitro Investigations of Molecular-Level Interactions with Biological Systems (e.g., proteins)
Beyond purified enzymes, it is important to understand how this compound interacts with more complex biological systems at a molecular level. Relevant in vitro studies would include:
Protein binding studies in plasma: To assess the extent to which the compound binds to plasma proteins, which can affect its bioavailability.
Cell-based assays: To investigate the effects of the compound on specific cellular pathways or processes.
Photo-physical Properties and Interactions in Bio-relevant Contexts
The photophysical properties of a compound can be relevant for certain therapeutic or diagnostic applications, as well as for understanding potential photosensitivity. Key parameters to be investigated would include:
Absorption and emission spectra: To determine the wavelengths at which the compound absorbs and emits light.
Quantum yield and fluorescence lifetime: To characterize the efficiency and dynamics of its fluorescence.
Interactions with biological macromolecules: To see how the photophysical properties change upon binding to proteins or nucleic acids, which can provide insights into binding mechanisms.
Table 3: Anticipated Photophysical Properties of this compound
| Property | Value |
| Maximum Absorption Wavelength (λmax) | Data Not Available |
| Maximum Emission Wavelength (λem) | Data Not Available |
| Fluorescence Quantum Yield (ΦF) | Data Not Available |
| Fluorescence Lifetime (τ) | Data Not Available |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This is critical for assessing the purity of synthesized 5-Fluoro-3-hydroxy-2-nitrobenzoic acid and for isolating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds like this compound. The development of a robust HPLC method is a critical step in its analysis. Reversed-phase (RP) HPLC is the most common modality for such polar aromatic compounds. nih.govnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and solutes are separated based on their hydrophobicity. nih.gov
Method development for this compound would typically involve screening various stationary phases. Columns with Ascentis Phenyl or Discovery HS F5 stationary phases are often recommended for polar compounds, especially those with aromatic rings and nitro groups, as they can provide enhanced retention and unique selectivity compared to standard C18 columns. sigmaaldrich.com The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov The inclusion of an acid, such as phosphoric acid, in the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. hplc.eu
A typical starting point for method development could involve a C18 column with a gradient elution, starting with a higher percentage of aqueous phase and gradually increasing the organic modifier concentration. UV detection is well-suited for this compound due to the presence of the aromatic ring and nitro group, which are strong chromophores. A detection wavelength of around 254 nm is often effective for nitroaromatic compounds. epa.govresearchgate.net
Once a suitable separation is achieved, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. actascientific.comamsbiopharma.com Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. actascientific.comamsbiopharma.comaltabrisagroup.comyoutube.comich.org
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Key HPLC Method Validation Parameters (ICH Guidelines)
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of impurities and degradation products. amsbiopharma.com |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 altabrisagroup.com |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 2% amsbiopharma.com |
| LOD | Signal-to-Noise ratio of 3:1 nih.gov |
| LOQ | Signal-to-Noise ratio of 10:1 ich.org |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ptfarm.plasiapharmaceutics.infomdpi.com This technology operates at much higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. ptfarm.plmdpi.com For the analysis of this compound, UPLC can offer significant advantages, particularly in high-throughput screening of synthesis reactions or for resolving closely related impurities. asiapharmaceutics.infoajpaonline.com
The principles of method development for UPLC are similar to HPLC, but with much shorter analysis times, often under 3 minutes. asianpubs.orgresearchgate.net A UPLC method for a related compound, benzoic acid, was developed using a BEH C18 column (50 mm x 2.1 mm, 1.7 µm) with a mobile phase of methanol and an ammonium acetate buffer. researchgate.net This demonstrates the potential for rapid analysis. The enhanced resolution of UPLC is particularly beneficial for separating positional isomers or other structurally similar impurities that may be difficult to resolve by HPLC. asiapharmaceutics.info The increased sensitivity is also advantageous for detecting and quantifying trace-level impurities. asiapharmaceutics.infomdpi.com
Table 3: Comparison of Typical HPLC and UPLC Performance
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm ajpaonline.com |
| Pressure | 2,000-6,000 psi | 6,000-15,000 psi asiapharmaceutics.info |
| Resolution | Good | Excellent asiapharmaceutics.info |
| Analysis Time | 15-30 min | 1-5 min spectralabsci.com |
| Solvent Consumption | Higher | Lower asiapharmaceutics.info |
| Sensitivity | Good | Higher asiapharmaceutics.info |
Gas Chromatography (GC) for Volatile Byproducts or Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. reachemchemicals.com Due to its high polarity and low volatility, this compound itself is not suitable for direct GC analysis. libretexts.orgphenomenex.blog However, GC can be an invaluable tool for analyzing volatile starting materials, solvents, or byproducts that may be present as impurities.
Furthermore, GC analysis of this compound can be performed after a chemical modification process called derivatization. libretexts.orgcolostate.edu Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative. For a compound containing both a carboxylic acid and a hydroxyl group, common derivatization methods include:
Silylation: This process replaces the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). phenomenex.blognih.gov The resulting TMS derivative is much more volatile and less polar. phenomenex.blog
Alkylation (Esterification): This method converts the carboxylic acid to an ester, for example, a methyl ester, using reagents such as diazomethane or methanol with an acid catalyst (e.g., BF3). colostate.edunih.gov This derivatization primarily targets the carboxylic acid group.
The choice of derivatization reagent depends on the specific analytical needs. Silylation is a common and effective method for derivatizing both functional groups simultaneously. phenomenex.blog
Quantitative Analysis Methods for Reaction Monitoring and Product Yield Determination
Quantitative analysis is essential for monitoring the progress of a chemical reaction and accurately determining the final product yield. Validated HPLC and UPLC methods are the primary tools for the quantitative analysis of this compound. epa.govactascientific.com
The concentration of the analyte is determined by comparing its peak area or peak height to that of a standard of known concentration. actascientific.com Two common methods for quantification are:
External Standard Method: A calibration curve is constructed by injecting a series of standards at different known concentrations. actascientific.com The concentration of the analyte in the sample is then calculated from the calibration curve. This is a straightforward and widely used method.
Internal Standard Method: A known amount of a different, non-interfering compound (the internal standard) is added to both the standard and the sample solutions. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the analyte concentration to create the calibration curve. This method can compensate for variations in injection volume and other potential experimental errors. actascientific.com
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed by HPLC or UPLC to determine the consumption of starting materials and the formation of the product. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.
Advanced Purification Techniques for Research-Grade Materials
Obtaining this compound in a highly pure, research-grade form is critical for subsequent studies and applications. Several advanced purification techniques can be employed. reachemchemicals.comemu.edu.tr
Recrystallization: This is the most common and effective method for purifying solid organic compounds. alfa-chemistry.comsavemyexams.commt.com The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. mt.com The impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. savemyexams.commt.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing aromatic acids include water, ethanol, or mixtures such as acetone/water. alfa-chemistry.com
Preparative Chromatography: For difficult separations or when very high purity is required, preparative HPLC can be used. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect fractions of the purified compound.
Distillation under Reduced Pressure (for precursors): While not directly applicable to the final solid product, this method is used to purify high-boiling liquid precursors or starting materials that might decompose at their atmospheric boiling points. askiitians.com By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation without decomposition. askiitians.com
Filtration: This is a fundamental technique used in conjunction with others, such as recrystallization, to separate the purified solid crystals from the liquid mother liquor. reachemchemicals.com Vacuum filtration is often employed to speed up the process and efficiently dry the collected crystals. reachemchemicals.com
Microanalytical Techniques for Elemental Composition
Microanalytical techniques are used to determine the elemental composition of a compound, which is a fundamental piece of evidence for confirming its chemical formula. For this compound (C₇H₄FNO₅), elemental analysis would determine the mass percentages of carbon, hydrogen, and nitrogen.
The most common method for determining C, H, and N is combustion analysis . elementalmicroanalysis.comonlineorganicchemistrytutor.com In this technique, a small, precisely weighed sample of the organic compound is burned in a stream of pure oxygen at a high temperature. rsc.org The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified. elementalmicroanalysis.com From the amounts of these products, the percentage of each element in the original sample can be calculated. The presence of fluorine is typically determined by other methods, such as ion chromatography or ion-selective electrode analysis after decomposition of the compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula.
Table 4: Theoretical Elemental Composition of this compound (C₇H₄FNO₅)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 41.80 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.01 |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.45 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.97 |
| Oxygen | O | 15.999 | 5 | 79.995 | 39.78 |
| Total | 201.109 | 100.00 |
A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 5-fluoro-3-hydroxy-2-nitrobenzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Stepwise Nitration and Fluorination : Nitration of benzoic acid derivatives typically precedes fluorination due to the sensitivity of nitro groups to harsh conditions. For example, nitration at the ortho position can be achieved using mixed acids (HNO₃/H₂SO₄), followed by fluorination via halogen exchange (e.g., using KF or Selectfluor®) .
- Hydroxylation Strategies : Hydroxyl groups are often introduced via hydrolysis of protected intermediates (e.g., methoxy groups cleaved with BBr₃) or direct electrophilic substitution under controlled pH .
- Data Table :
| Precursor | Nitration Agent | Fluorination Agent | Yield (%) |
|---|---|---|---|
| 3-Hydroxy-2-nitrobenzoic acid | HNO₃/H₂SO₄ | KF/18-crown-6 | 62 |
| 2-Fluoro-3-methoxybenzoic acid | Acetyl nitrate | Selectfluor® | 78 |
- Key Considerations : Temperature control (<5°C during nitration) minimizes decomposition, while fluorination efficiency depends on solvent polarity (e.g., DMF > DCM) .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR Analysis : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (hydroxy proton at δ 10-12 ppm, broad) confirm substitution patterns. Discrepancies in integration (e.g., overlapping aromatic protons) are resolved via 2D NMR (COSY, HSQC) .
- Chromatography : HPLC with C18 columns (0.1% TFA in H₂O/MeCN) detects impurities (<2% by area normalization). Contradictory retention times may arise from tautomerism; pH-adjusted mobile phases stabilize the carboxylate form .
- Data Table :
| Technique | Key Peaks/Features | Common Artifacts |
|---|---|---|
| FT-IR | ν(C=O) ~1680 cm⁻¹, ν(NO₂) ~1520 cm⁻¹ | Moisture absorption |
| LC-MS (ESI-) | [M-H]⁻ at m/z 228 | Adduct formation (Na⁺/K⁺) |
- Troubleshooting : Conflicting mass spectra may indicate partial decarboxylation; stabilize samples with low-temperature storage (-20°C) .
Advanced Research Questions
Q. How does the electronic interplay between nitro, hydroxyl, and fluorine substituents affect the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Nitro Group : Acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at the para position. However, steric hindrance from fluorine may reduce accessibility .
- Hydroxyl Group : Enhances solubility in polar solvents (e.g., DMSO) but deprotonates under basic conditions, forming carboxylate anions that inhibit Pd-catalyzed couplings. Pre-protection (e.g., silylation) is recommended .
- Case Study : Suzuki-Miyaura coupling with phenylboronic acid under Pd(OAc)₂/XPhos yields <40% product due to competing nitro-group reduction. Switching to Buchwald-Hartwig conditions (Pd₂(dba)₃, t-BuXPhos) improves efficiency .
Q. How can researchers resolve contradictions in computational vs. experimental data (e.g., pKa, solubility) for this compound?
- Methodology :
- pKa Prediction : DFT calculations (B3LYP/6-311+G(d,p)) often overestimate acidity (predicted pKa ~2.5 vs. experimental ~3.1). Solvent effects (implicit SMD model) and explicit water molecules in simulations reduce error margins .
- Solubility Modeling : COSMO-RS predictions diverge from experimental solubility in EtOH (predicted 12 mg/mL vs. observed 8 mg/mL). Calibration with experimental datapoints (e.g., Hansen solubility parameters) refines models .
- Data Table :
| Property | Experimental Value | Computational Value | Error (%) |
|---|---|---|---|
| pKa (H₂O) | 3.1 | 2.5 | 19.4 |
| Solubility (EtOH) | 8 mg/mL | 12 mg/mL | 33.3 |
- Recommendation : Validate computational models with at least three experimental replicates and adjust force-field parameters for nitro-group partial charges .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Stability Analysis :
- Degradation Pathways : Nitro-group reduction (to amine) under ambient light and hydrolysis of the ester/carboxylic acid moiety in humid conditions .
- Optimized Conditions :
- Storage : Argon-atmosphere vials at -80°C (degradation <1% over 12 months).
- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated decomposition .
- Data Table :
| Condition | Degradation Products (%) | Timeframe (months) |
|---|---|---|
| RT, light-exposed | 15 (3-nitroso derivative) | 3 |
| -80°C, argon, dark | 0.8 | 12 |
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
